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Compound of Interest

Compound Name:
2-Amino-4-(4-

bromophenyl)thiazole

Cat. No.: B182969 Get Quote

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core

of numerous biologically active compounds and approved drugs.[1][2][3] Its derivatives have

demonstrated a broad spectrum of pharmacological activities, including anticancer,

antimicrobial, anti-inflammatory, and antioxidant effects.[3][4][5] The versatility of the 2-

aminothiazole ring allows for substitutions at multiple positions, enabling the fine-tuning of its

biological and pharmacokinetic properties. This guide provides a comparative analysis of the

structure-activity relationships (SAR) of substituted 2-aminothiazoles, supported by

experimental data and detailed methodologies, to aid researchers and drug development

professionals in the rational design of new therapeutic agents.

Anticancer Activity
The cytotoxic effects of 2-aminothiazole derivatives have been extensively evaluated against

various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common

measure of a compound's in vitro anticancer activity.

Table 1: In Vitro Anticancer Activity of Substituted 2-Aminothiazoles
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Compound
ID

Substitutio
n on
Thiazole
Ring (C4 &
C5)

Substitutio
n on 2-
Amino
Group (N2)

Cancer Cell
Line

IC50 (µM) Reference

1c
4-(p-

chlorophenyl)
Unsubstituted - - [1]

1d

Constrained

cyclic

structure

Unsubstituted -
Potent

activity
[1]

2d -

3-

Chlorobenzoy

l

HT29 (Colon) 2.01 [1]

3a
4-(4-

Fluorophenyl)
-

MCF-7

(Breast)
15-30 [1]

3b

4-(4-

Chlorophenyl

)

-
MCF-7

(Breast)
15-30 [1]

26b

4,5,6,7-

tetrahydroben

zo[d]thiazole

-

H1299

(Lung), SHG-

44 (Glioma)

4.89, 4.03 [6]

Structure-Activity Relationship (SAR) Summary for Anticancer Activity:

Substitution on the Thiazole Ring: The nature and position of substituents on the thiazole

ring significantly impact anticancer activity.

C4-Position: Aryl groups at the 4-position are common, and halogen substitutions on these

phenyl rings, such as a chloro-substitution (compound 1c), often enhance cytotoxicity

compared to unsubstituted analogs.[1]

C5-Position: The introduction of a bromo group at the 5-position has been shown to result

in moderate cytotoxic activity against lung and glioma cancer cell lines.[2]
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Ring Fusion: A constrained cyclic structure formed by substituents at R1 and R2

(compound 1d) demonstrated potent activity, suggesting that conformational rigidity can be

beneficial.[1] Similarly, a 4,5,6,7-tetrahydrobenzo[d]thiazole core (compound 26b)

exhibited potent antitumor activities.[6]

Substitution on the 2-Amino Group: The substituent on the 2-amino group is a critical

determinant of cytotoxicity.

Acylation: Acylation with specific substituted benzoyl groups, such as a 3-chlorobenzoyl

moiety (compound 2d), has been shown to dramatically enhance anticancer potency.[1]

Aromatic vs. Aliphatic: Aromatic substitutions on the 2-amino group generally appear to

improve antitumor activity more than aliphatic ones.[1]

Thiazole Ring Substitutions

2-Amino Group Substitutions

C4-Aryl
(e.g., Phenyl)

Increased
Anticancer Activity

Halogen substitution
enhances activity

C5-Halogen
(e.g., Bromo) Moderate activity

Ring Fusion
(e.g., Tetrahydrobenzo)

Potent activity

Acylation
(e.g., Benzoyl)

Dramatically enhances
potency

Aromatic Substituents

Generally improves
activity
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Click to download full resolution via product page

SAR for Anticancer Activity of 2-Aminothiazoles

Antimicrobial Activity
2-Aminothiazole derivatives have also been extensively investigated for their antimicrobial

properties against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is

a standard measure of in vitro antimicrobial activity.

Table 2: In Vitro Antimicrobial Activity of 2-Aminothiazole Derivatives
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Compound
ID

Substitutio
n on
Thiazole
Ring (C4 &
C5)

Derivatizati
on of 2-
Amino
Group

Microorgani
sm

MIC (µg/mL) Reference

4b -

Schiff base

with 4-

chlorobenzal

dehyde

S. aureus
Comparable

to Ampicillin
[1]

5a -

Thiazolyl-

thiourea with

3,4-

dichlorophen

yl

S.

epidermidis
4-16 [1]

5b -

Thiazolyl-

thiourea with

3-chloro-4-

fluorophenyl

S.

epidermidis
4-16 [1]

6a 4-Aryl Unsubstituted S. aureus Good activity [1]

6b 4-Aryl Unsubstituted E. coli Good activity [1]

6, 7, 8, 9 5-Arylazo Unsubstituted

E. coli, S.

aureus, A.

niger, A.

oryzae

Significant

activity
[2]

Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:

Substituents on the Thiazole Ring:

C4-Position: The presence of specific aryl groups at the 4-position can confer significant

antibacterial activity.[1]
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C5-Position: The introduction of an arylazo group at the 5-position dramatically enhances

antimicrobial and antifungal properties.[2]

Derivatization of the 2-Amino Group: This has proven to be an effective strategy for

enhancing antimicrobial potency.

Schiff Bases: Conversion of the 2-amino group into Schiff bases can lead to compounds

with activity comparable to standard antibiotics like Ampicillin.[1]

Thiourea Derivatives: Thiazolyl-thiourea derivatives, particularly with halogenated phenyl

groups, are important for activity against Gram-positive cocci.[1][4] Certain thiourea

derivatives have also been shown to effectively inhibit biofilm formation.[1]

Thiazole Ring Substitutions

2-Amino Group Derivatization

C4-Aryl

Enhanced
Antimicrobial Activity

Significant activity
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activity
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Potent activity

Thiourea Derivatives

Effective against
Gram-positive cocci

Click to download full resolution via product page

SAR for Antimicrobial Activity of 2-Aminothiazoles

Experimental Protocols
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Detailed methodologies for the key experiments cited are provided below.

Hantzsch Thiazole Synthesis (General Protocol)

The Hantzsch thiazole synthesis is a classic and versatile method for preparing the 2-

aminothiazole scaffold.[1][7]

Reaction: An α-haloketone is reacted with a thioamide (e.g., thiourea) to yield a thiazole

derivative.[1]

Materials:

α-Haloketone (e.g., 2-bromoacetophenone)

Thiourea

Ethanol or Methanol (solvent)

Sodium carbonate solution (for neutralization)

Procedure:

Dissolve the α-haloketone and thiourea in ethanol or methanol in a round-bottom flask.

The mixture is typically stirred and may be heated to reflux.

Reaction progress is monitored by thin-layer chromatography.

Upon completion, the reaction mixture is cooled, and the product may precipitate or be

isolated by extraction after neutralization with a sodium carbonate solution.

The crude product is purified by recrystallization or column chromatography.
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Workflow for Hantzsch Thiazole Synthesis

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which is used to measure cytotoxicity of potential
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medicinal agents.[1]

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to

adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds (2-aminothiazole derivatives) and a positive control (e.g., a known anticancer

drug) and incubated for a specified period (e.g., 48 or 72 hours).[1]

MTT Addition: After the incubation period, an MTT solution is added to each well.[1]

Formazan Solubilization: Viable cells metabolize the MTT into a purple formazan product. A

solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[1]

Absorbance Measurement: The absorbance of the solution is measured using a microplate

reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the

number of viable cells.

IC50 Calculation: The IC50 value is calculated from the dose-response curve.
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Workflow for MTT Cytotoxicity Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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